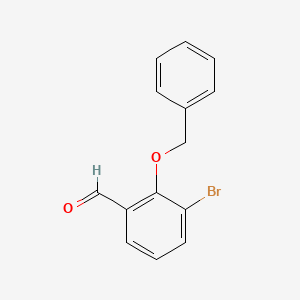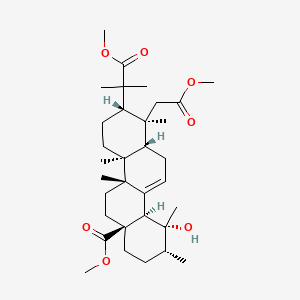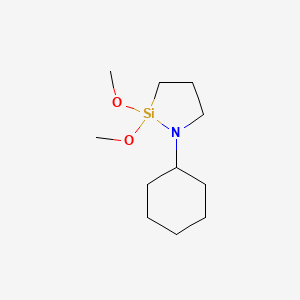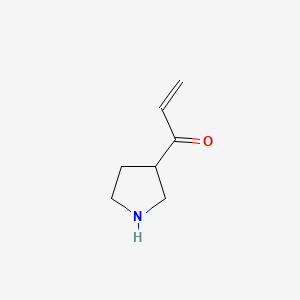
Ent-Aliskiren Fumarate (2:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ent-Aliskiren Fumarate (2:1) is a pharmaceutical compound used primarily for the treatment of hypertension. It is a direct renin inhibitor, which means it directly inhibits the activity of renin, an enzyme involved in the regulation of blood pressure. This compound is a fumarate salt form of Aliskiren, which enhances its stability and solubility .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ent-Aliskiren Fumarate involves multiple steps, starting from chiral intermediates. One of the key steps is the enantioselective hydrogenation of a precursor molecule using a chiral rhodium complex. This step ensures the high enantioselectivity required for the final product .
Industrial Production Methods: Industrial production of Ent-Aliskiren Fumarate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the preparation of the chiral intermediate, followed by enantioselective hydrogenation, and finally, the formation of the fumarate salt .
Chemical Reactions Analysis
Types of Reactions: Ent-Aliskiren Fumarate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Ent-Aliskiren Fumarate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying enantioselective hydrogenation and other stereoselective reactions.
Biology: Investigated for its effects on renin activity and blood pressure regulation.
Medicine: Used in the development of antihypertensive drugs and studied for its potential benefits in treating cardiovascular diseases.
Industry: Employed in the production of pharmaceuticals and as a reference material for quality control.
Mechanism of Action
Ent-Aliskiren Fumarate exerts its effects by inhibiting the activity of renin, an enzyme that catalyzes the conversion of angiotensinogen to angiotensin I. By inhibiting renin, Ent-Aliskiren Fumarate reduces the levels of angiotensin I and subsequently angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure .
Comparison with Similar Compounds
Aliskiren: The parent compound of Ent-Aliskiren Fumarate, used for the same therapeutic purposes.
ACE Inhibitors: Such as enalapril and lisinopril, which inhibit the angiotensin-converting enzyme.
Angiotensin II Receptor Blockers: Such as losartan and valsartan, which block the effects of angiotensin II.
Uniqueness: Ent-Aliskiren Fumarate is unique in its direct inhibition of renin, providing a more complete suppression of the renin-angiotensin-aldosterone system compared to ACE inhibitors and angiotensin II receptor blockers. This results in a more effective reduction in blood pressure and potentially fewer side effects .
Properties
CAS No. |
1630036-76-8 |
|---|---|
Molecular Formula |
C34H57N3O10 |
Molecular Weight |
667.841 |
IUPAC Name |
(2R,4R,5R,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C30H53N3O6.C4H4O4/c1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36;5-3(6)1-2-4(7)8/h10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35);1-2H,(H,5,6)(H,7,8)/b;2-1+/t22-,23+,24+,25+;/m0./s1 |
InChI Key |
RSFGNDXWVZPKJA-UTKWEYTFSA-N |
SMILES |
CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.C(=CC(=O)O)C(=O)O |
Synonyms |
(αR,γR,δR,ζR)-δ-Amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-γ-hydroxy-4-methoxy-3-(3-methoxypropoxy)-α,ζ-bis(1-methylethyl)benzeneoctanamide (2E)-2-Butenedioate (2:1) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-1-[(10R,13S,16S,19S,22R)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(2R)-butan-2-yl]-16-[(2S)-butan-2-yl]-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B571339.png)
![Cyclopropa[3,4]cyclopenta[1,2-b]quinoxaline](/img/structure/B571340.png)



![(7S,9R,10R)-10-[(4R,5R,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-1,4,6,7,9,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B571350.png)
![6,8-Dimethylimidazo[1,2-b]pyridazine-3-carbonyl chloride](/img/structure/B571352.png)

![3-[Methoxy(triphenylmethyl)amino]propan-1-ol](/img/structure/B571357.png)


